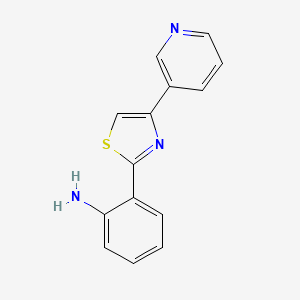
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline, also known as PTA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PTA is a derivative of thiazole and aniline, which are important classes of organic compounds. PTA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in biological processes. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit antitumor activity against a variety of cancer cell lines. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has several advantages for use in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is a stable compound that can be easily synthesized and purified. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline research. One area of research is the development of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline and its derivatives. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit potential as a scaffold for the development of new drugs, and further research in this area could lead to the development of novel therapeutics. Additionally, the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in combination with other drugs or therapies could be explored to enhance its pharmacological effects.
Synthesemethoden
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(pyridin-3-yl)thiazole with aniline in the presence of a base or the reaction of 2-amino-4-(pyridin-3-yl)thiazole with a substituted benzaldehyde. The synthesis of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is typically carried out under mild reaction conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been extensively studied for its biological activity and has been shown to exhibit a range of pharmacological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been used as a starting material for the synthesis of a variety of biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been used as a probe to study the mechanism of action of various biological processes.
Eigenschaften
IUPAC Name |
2-(4-pyridin-3-yl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)14-17-13(9-18-14)10-4-3-7-16-8-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHPQQDHRYMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)

![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)